(E)-Hex-3-enyl propionate
Description
Contextualization and Significance in Chemical and Biological Sciences
(E)-Hex-3-enyl propionate (B1217596), an organic ester, holds a notable position in the fields of chemical and biological sciences. Its primary significance lies in its contribution to the aroma and flavor profiles of various fruits and plants. As a volatile organic compound (VOC), it plays a crucial role in the chemical ecology of plant-insect interactions and is a key component in the formulation of fragrances and food flavorings. smolecule.com The study of such esters is fundamental to understanding the complex chemistry of natural products and provides a basis for the synthesis of nature-identical compounds for commercial applications. researchgate.net
This compound is characterized by its distinct fruity and green aroma. echemi.com Its presence, often in trace amounts, can significantly impact the sensory perception of foods and consumer products. smolecule.com In the broader context of biological sciences, the investigation of (E)-hex-3-enyl propionate and similar unsaturated esters contributes to the knowledge of biosynthetic pathways in plants and the chemosensory responses they elicit in various organisms.
Nomenclature and Stereochemical Considerations in Academic Research
The systematic naming of this compound follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's structure. "Propionate" indicates the ester is derived from propanoic acid, while "hex-3-enyl" specifies a six-carbon chain (hex) with a double bond at the third carbon position (-en) attached to the ester oxygen.
A critical aspect of its nomenclature is the stereochemical descriptor "(E)". This refers to the configuration of the substituents around the carbon-carbon double bond. The "(E)" designation (from the German entgegen, meaning opposite) signifies that the higher-priority groups on each carbon of the double bond are on opposite sides. This is in contrast to its stereoisomer, (Z)-hex-3-enyl propionate, where "Z" (from the German zusammen, meaning together) indicates the higher-priority groups are on the same side. nist.govfda.gov This stereoisomerism is a crucial factor as the (E) and (Z) forms can exhibit different chemical and sensory properties. thegoodscentscompany.com
Alternative names for this compound found in scientific literature include trans-3-Hexenyl propionate and 3-Hexen-1-ol, propanoate, (3E)-. echemi.com The CAS Registry Number for this specific isomer is 53398-81-5. echemi.com
Historical Overview of Research on Unsaturated Esters in Specific Fields
Research into unsaturated esters, a class to which this compound belongs, has a rich history intertwined with the development of the flavor and fragrance industries. flavorchemists.com Early investigations focused on the isolation and identification of these compounds from natural sources to understand the chemical basis of smells and tastes. wisdomlib.org The advent of analytical techniques such as gas chromatography and mass spectrometry revolutionized this field, allowing for the detection and characterization of trace volatile compounds in complex mixtures. nist.gov
In the mid-20th century, a significant focus was placed on the synthesis of these esters to meet commercial demand and to create novel aroma profiles. flavorchemists.com This led to extensive research on esterification reactions and the development of various catalytic methods. researchgate.net More recently, research has shifted towards more sustainable and "green" synthesis methods, including biocatalysis using enzymes like lipases, to produce these valuable compounds. researchgate.netresearchgate.net The study of unsaturated esters also plays a vital role in understanding insect chemical communication, with some esters acting as pheromones or allomones. This has opened avenues for their use in agriculture for pest management.
Physicochemical and Spectroscopic Data
Below are tables detailing the known physicochemical properties and spectroscopic information for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16O2 | echemi.com |
| Molecular Weight | 156.22 g/mol | thegoodscentscompany.com |
| Appearance | Colorless clear liquid | thegoodscentscompany.com |
| Odor | Green, fruity aroma | echemi.com |
| Boiling Point | 196.00 to 197.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |
| Flash Point | 165.00 °F TCC (73.80 °C) (est.) | thegoodscentscompany.com |
| Density | 0.857-0.867 g/mL | echemi.com |
| Water Solubility | Insoluble | echemi.com |
| Solubility in Alcohol | Soluble | thegoodscentscompany.com |
| Data Type | Identifier/Value | Source |
|---|---|---|
| CAS Registry Number | 53398-81-5 | echemi.com |
| EC Number | 258-514-8 | echemi.com |
| InChIKey | LGTLDEUQCOJGFP-AATRIKPKSA-N | echemi.com |
| SMILES | CC/C=C/CCOC(=O)CC | nih.gov |
| Kovats Retention Index (Standard Polar) | 1504 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53398-81-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
LGTLDEUQCOJGFP-AATRIKPKSA-N |
SMILES |
CCC=CCCOC(=O)CC |
Isomeric SMILES |
CC/C=C/CCOC(=O)CC |
Canonical SMILES |
CCC=CCCOC(=O)CC |
density |
0.888-0.892 |
Other CAS No. |
53398-81-5 |
physical_description |
Colourless liquid; vegetable aroma |
solubility |
insoluble in water; soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (E)-Hex-3-enyl Propionate (B1217596)
The controlled synthesis of specific stereoisomers of unsaturated esters is crucial in organic chemistry, as the geometric configuration of the double bond can significantly influence the molecule's properties and biological activity. For (E)-Hex-3-enyl propionate, methodologies that favor the formation of the trans (E) isomer are of particular interest.
Established Laboratory Synthetic Pathways
A highly stereoselective, one-pot synthetic pathway for producing (E)-α,β-unsaturated esters has been developed, which can be adapted for the synthesis of related structures. nih.govrsc.org This method achieves greater than 99% (E)-stereoselectivity through a mild, triethylamine-catalyzed 1,3-hydrogen migration. nih.govrsc.org The process begins with a solvent-free Perkow reaction between a phosphite (B83602) and a 4-chloroacetoacetate substrate to form a β-phosphoroxylated allylic ester intermediate. nih.gov This intermediate is then subjected to a catalytic amount of triethylamine (B128534), which promotes an allylic rearrangement to the thermodynamically more stable (E)-conjugated ester. nih.govrsc.org The high stereoselectivity is a key feature of this established pathway. nih.gov
Enantioselective and Diastereoselective Approaches
For an achiral molecule like this compound, which lacks stereocenters, the concept of enantioselectivity is not applicable. However, diastereoselectivity is highly relevant and refers to the selective formation of one diastereomer over another. In this context, the focus is on controlling the geometry of the carbon-carbon double bond to selectively produce the (E) isomer over the (Z) isomer.
The triethylamine-catalyzed allylic rearrangement of an enol phosphate (B84403) intermediate is a powerful diastereoselective approach. nih.gov Research has demonstrated that this method can afford the target (E)-α,β-unsaturated esters with over 99% stereoselectivity, effectively minimizing the formation of the corresponding (Z) isomer. nih.govresearchgate.net This high level of diastereocontrol is achieved because the rearrangement proceeds through a specific intramolecular pathway that favors the formation of the more stable trans-configured double bond. nih.govrsc.org
Development of Novel Catalytic Systems for Targeted Stereoisomer Production
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For producing the (E) stereoisomer of unsaturated esters, organocatalysis has emerged as a valuable strategy. A notable example is the use of triethylamine as a mild and environmentally benign catalyst to promote a 1,3-hydrogen allylic rearrangement. nih.govrsc.org
The proposed mechanism for this catalytic transformation involves the initial deprotonation of the α-carbon of the allylic ester intermediate by triethylamine. nih.govrsc.org This step generates a coplanar anionic allylic system. rsc.org Subsequently, a stereoselective proton transfer occurs, leading to the formation of the final (E)-α,β-unsaturated ester. nih.govrsc.org This organocatalytic system is advantageous due to its operational simplicity, mild reaction conditions (room temperature), and high E-selectivity, representing a significant advancement over other synthetic methods. nih.govresearchgate.net
Chemical Reactivity and Derivatization Studies
The chemical behavior of this compound is primarily dictated by its two functional groups: the carbon-carbon double bond and the ester moiety. These sites are susceptible to various chemical transformations and are central to understanding the compound's reaction kinetics and potential for derivatization.
Investigation of Reaction Mechanisms and Kinetics (e.g., gas-phase reactions)
The atmospheric fate of volatile organic compounds like hexenyl esters is of significant environmental interest. Detailed kinetic studies have been performed on the gas-phase reactions of the stereoisomer, cis-3-hexenyl propionate, with key atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (OH). researchgate.netresearchgate.net These studies provide critical data for atmospheric modeling. researchgate.net
The reaction with ozone is initiated by the electrophilic 1,3-dipolar addition of ozone across the carbon-carbon double bond. rsc.orgacs.org This forms an unstable primary ozonide (a 1,2,3-trioxolane), which then decomposes into a carbonyl compound and a Criegee Intermediate. rsc.orgresearchgate.net The reaction kinetics for the cis-isomer with O₃ and OH have been experimentally determined at 298 K. researchgate.netresearchgate.net
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| cis-3-Hexenyl propionate | O₃ | (7.62 ± 0.88) x 10⁻¹⁷ |
| cis-3-Hexenyl acetate (B1210297) | OH | (4.19 ± 0.38) x 10⁻¹¹ |
| cis-3-Hexenyl formate | OH | (4.13 ± 0.45) x 10⁻¹¹ |
Note: Data presented is for the (Z)-isomer, as detailed kinetic studies for the (E)-isomer are less common in the cited literature. The reactivity is expected to be similar as it is dominated by the C=C bond. researchgate.netresearchgate.net
Controlled Transformations to Related Chemical Structures
The functional groups in this compound allow for a variety of controlled chemical transformations to synthesize related structures.
Ester Hydrolysis: The ester group can be cleaved through hydrolysis, a reaction with water typically catalyzed by an acid or a base. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields (E)-hex-3-en-1-ol and propionic acid. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces (E)-hex-3-en-1-ol and a salt of propionic acid (e.g., sodium propionate). libretexts.orglibretexts.org
Selective Hydrogenation: The carbon-carbon double bond can be selectively reduced without affecting the ester group through catalytic hydrogenation. acs.org Using specific catalysts, such as certain molybdenum or ruthenium complexes, under controlled hydrogen pressure and temperature, this compound can be converted to hexyl propionate. acs.orgacs.org This transformation saturates the alkene, removing its reactivity site.
Oxidative Cleavage: The double bond can be cleaved into smaller carbonyl-containing fragments via ozonolysis. masterorganicchemistry.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would break the C3-C4 double bond to yield propanal and a three-carbon fragment containing the ester, 3-oxopropyl propionate. masterorganicchemistry.com
Natural Occurrence, Biosynthesis, and Ecological Significance
Identification and Distribution in Biological Matrices
The presence of (E)-Hex-3-enyl propionate (B1217596) has been documented in the volatile profiles of several plants, contributing to their characteristic aroma. It is often found alongside its (Z)-isomer and other related C6 compounds, collectively known as green leaf volatiles (GLVs).
Presence within Plant Volatile Organic Compound Profiles
(E)-Hex-3-enyl propionate is a component of the volatile emissions of various fruits and leaves. For instance, studies on the aromatic constituents of passion fruit (Passiflora edulis) have identified a range of hexenyl esters. While the nearly related compound trans-3-hexenyl acetate (B1210297) has been directly identified in conventional passion fruit pulp, the presence of the (E)-isomer of the hexenol precursor suggests the potential for the formation of other (E)-hexenyl esters, including the propionate form. unesp.brscielo.brresearchgate.net The complex mixture of volatile organic compounds in plants can vary significantly based on the species, cultivar, and environmental conditions.
Table 1: Selected Plant Species with Identified (E)-Hexenyl Esters or Precursors
| Plant Species | Common Name | Plant Part | Identified Compound(s) |
|---|---|---|---|
| Passiflora edulis | Passion Fruit | Pulp | trans-3-Hexenyl acetate unesp.brscielo.brresearchgate.net |
| Prunus armeniaca | Apricot | Fruit | (E)-2-Hexenyl acetate nih.govfrontiersin.org |
| Camellia sinensis | Tea | Leaves | (Z)-3-Hexen-1-ol (precursor) acs.org |
Note: This table includes plants where the (E)-isomer of the alcohol precursor or a related (E)-hexenyl ester has been identified, suggesting the potential for this compound presence.
Characterization in Essential Oils and Botanical Extracts
While the (Z)-isomer, (Z)-3-hexenyl propionate, is more commonly reported in commercial essential oils and flavor compositions, the (E)-isomer can also be present. thegoodscentscompany.comchemicalbook.comchemimpex.compherobase.com Commercially available "cis-3-Hexenyl propionate" may contain a small percentage of the (E)-isomer, typically ranging from 0.10% to 3.00%. thegoodscentscompany.com This co-occurrence highlights the importance of stereospecific analytical techniques in accurately characterizing the composition of natural extracts. The specific detection and quantification of this compound in essential oils from various botanical sources remain an area for further investigation.
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is a multi-step process involving the formation of its alcohol and acyl-CoA precursors, followed by their enzymatic esterification. The stereochemistry of the final product is determined by the enzymatic control at various stages of the pathway.
Precursor Utilization and Enzymatic Mechanisms (e.g., acyl transferases)
The C6 alcohol moiety of this compound originates from the lipoxygenase (LOX) pathway. This pathway is initiated by the oxidative cleavage of polyunsaturated fatty acids, such as linolenic acid, which are released from plant cell membranes upon tissue damage. nih.govfrontiersin.org The action of lipoxygenase and hydroperoxide lyase leads to the formation of (Z)-3-hexenal. nih.govfrontiersin.org
The formation of the propionate ester is catalyzed by an alcohol acyltransferase (AAT) . These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. biorxiv.orgnih.gov In the case of this compound, the precursors are (E)-3-hexen-1-ol and propionyl-CoA. Plant AATs exhibit a broad substrate range, and their specificity for different alcohol and acyl-CoA substrates contributes to the diversity of volatile esters produced by a plant. biorxiv.orgnih.gov While specific AATs with a preference for propionyl-CoA and (E)-3-hexen-1-ol have not been extensively characterized, the general mechanism of ester formation by this enzyme family is well-established.
Biochemical Mechanisms of Stereochemical Control in Ester Formation
The stereochemistry of the double bond in this compound is a critical aspect of its biosynthesis. The initial product of the lipoxygenase pathway is the (Z)-isomer of hexenal. The conversion to the (E)-isomer is a key step in determining the final stereochemistry of the alcohol precursor.
Research has identified a crucial enzyme, (Z)-3:(E)-2-hexenal isomerase , in various plants, including paprika and cucumber. nih.govnih.govfrontiersin.orgmdpi.com This enzyme catalyzes the isomerization of (Z)-3-hexenal to (E)-2-hexenal. nih.govnih.govfrontiersin.orgmdpi.com The resulting (E)-2-hexenal can then be reduced by alcohol dehydrogenases to form (E)-2-hexen-1-ol. While the direct isomerization of (Z)-3-hexen-1-ol to (E)-3-hexen-1-ol is also a possibility, the isomerization at the aldehyde stage appears to be a significant control point. The subsequent action of alcohol acyltransferases on (E)-3-hexen-1-ol leads to the formation of (E)-hexenyl esters, including this compound.
Ecological Roles and Biological Interactions
Green leaf volatiles, including hexenyl esters, are known to play significant roles in plant-insect interactions and plant-plant communication. While much of the research has focused on the more abundant (Z)-isomers, the (E)-isomers also contribute to the ecological signaling landscape.
The emission of C6 volatiles is often induced by herbivore damage and can serve as a defense mechanism. These compounds can have direct effects on herbivores, such as deterring feeding or oviposition. nih.gov They can also function as indirect defenses by attracting natural enemies of the herbivores, such as parasitic wasps. nih.gov The specific blend of (E) and (Z) isomers can be crucial in mediating these interactions, as different insects may exhibit varied behavioral responses to different stereoisomers.
Furthermore, green leaf volatiles can act as airborne signals that prime the defenses of neighboring plants, preparing them for potential herbivore attacks. nih.gov The perception of these volatile cues can lead to the upregulation of defense-related genes and the accumulation of defensive compounds in the receiving plant. The precise role of this compound in these complex ecological networks is an area of ongoing research, with studies beginning to explore the differential effects of various GLV isomers on insect behavior and plant responses. nih.gov
Mediation of Plant-Insect Communication and Defensive Responses
Green leaf volatiles, including hexenyl esters, are crucial mediators of plant-insect interactions. nih.govresearchgate.net These compounds can act as infochemicals that repel or attract herbivores and their natural enemies. nih.gov The emission of these volatiles following herbivore damage can serve as a direct defense by deterring the feeding insect or as an indirect defense by attracting predators or parasitoids of the herbivore. nih.govresearchgate.net
Research on Tulbaghia violacea has shown that wounding the plant's leaves induces the specific production of a related compound, (Z)-3-Hexen-1-ol, propanoate. nih.govresearchgate.net This response is part of a broader release of GLVs that can stimulate plant defenses and are involved in plant-to-plant communication and defense priming. nih.govresearchgate.net The release of such specific esters upon damage suggests a sophisticated signaling system intended to communicate with other organisms in the plant's environment, including insects.
Contribution to Phytochemical Defense and Signaling
The role of hexenyl esters in phytochemical defense is intrinsically linked to their induction upon physical damage or herbivore attack. These compounds are synthesized through the oxylipin pathway, which is a key signaling cascade in plant defense responses. nih.gov The production of (Z)-3-Hexen-1-ol, propanoate by Tulbaghia violacea only after its leaves were cut demonstrates its function as an induced defense compound rather than a constitutively produced one. nih.govresearchgate.net
This induced emission serves as a direct chemical defense and a signal. The release of these volatiles can prime the defenses of the damaged plant and neighboring plants, preparing them for potential future attacks. nih.govresearchgate.net GLVs like (Z)-3-Hexenyl acetate, a closely related compound, are known to be involved in triggering defense responses through the jasmonic acid pathway, a major plant defense signaling route. researchgate.net
Dynamics of Volatile Emission in Response to Environmental Stimuli
The emission of this compound and related hexenyl esters is highly dynamic and directly responsive to environmental stimuli, particularly biotic stressors like herbivory and mechanical wounding. A study conducted on two varieties of Tulbaghia violacea ('Violacea' and 'Alba') identified a suite of volatile compounds emitted specifically in response to mechanical damage. nih.govresearchgate.net
In the undamaged state, these plants did not release (Z)-3-Hexen-1-ol, propanoate. However, after 50% of the leaves were cut, this compound was detected among the released volatiles. nih.govresearchgate.net This indicates that the enzymatic pathways responsible for its synthesis are activated by the stimulus of wounding. This rapid, targeted release ensures that the defensive and signaling compounds are produced precisely when and where they are needed, minimizing metabolic cost to the plant.
Interactive Data Table: Volatile Compounds from Tulbaghia violacea
The table below details the volatile organic compounds emitted by whole plants of Tulbaghia violacea before and after the environmental stimulus of mechanical wounding. Note the specific appearance of several compounds, including (Z)-3-Hexen-1-ol, propanoate, only after the leaves were cut. nih.govresearchgate.net
| Compound No. | Compound Name | Released by Control Plants | Released After Wounding |
| 1 | (Z)-3-Hexenyl acetate | Yes | Yes |
| 2 | Benzyl alcohol | Yes | Yes |
| 3 | Nonanal | Yes | Yes |
| 4 | Decanal | Yes | Yes |
| 5 | (Z)-3-Hexenyl-α-methylbutyrate | Yes | Yes |
| 6 | Unknown | Yes | Yes |
| 7 | (Z)-3-Hexen-1-ol, propanoate | No | Yes |
| 8 | (Z)-1,7-Octadiene-3,6-diol, 2,6-dimethyl | No | Yes |
| 9 | (Z)-Butanoic acid, 3-hexenyl ester | No | Yes |
| 10 | (Z)-1,6-Octadien-3-ol, 3,7-dimethyl-formate | No | Yes |
| 11 | (Z)-Hex-3-enyl (E)-2-methylbut-2-enoate | No | Yes |
Environmental Behavior and Atmospheric Chemistry
Environmental Fate Modeling and Atmospheric Impact Assessment
Environmental fate models use kinetic data to predict the distribution and persistence of chemicals in the environment. A key metric for assessing the atmospheric impact of a compound is its atmospheric lifetime, which is the average time a molecule remains in the atmosphere before being removed. The lifetime (τ) with respect to a specific oxidant is the inverse of the first-order loss rate and can be calculated using the formula:
τ = 1 / (k * [Oxidant])
where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of the oxidant.
Using the kinetic data for the cis-isomer and other structurally related compounds, the atmospheric lifetimes of (E)-Hex-3-enyl propionate (B1217596) can be estimated. These lifetimes indicate how quickly the compound is removed from the atmosphere and, consequently, its potential to be transported over long distances.
| Oxidant | Assumed Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Assumed Average Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime (τ) |
|---|---|---|---|
| OH Radical | ~6.88 x 10⁻¹¹ (based on (E)-2-Hexenyl acetate) | 2.0 x 10⁶ (24-hour average) | ~2.0 hours |
| Ozone (O₃) | ~7.62 x 10⁻¹⁷ (based on (Z)-Hex-3-enyl propionate) | 7.0 x 10¹¹ (24-hour average) | ~5.2 hours |
These estimated lifetimes are relatively short, suggesting that (E)-Hex-3-enyl propionate is rapidly degraded in the troposphere. Its atmospheric impact is therefore likely to be concentrated in the region near its emission sources, where it can contribute to local and regional air quality issues such as the formation of ozone and secondary organic aerosols. researchgate.net
Biomolecular Research and Mechanistic Interactions
Studies on Protein and Peptide Structure and Conformation
Current scientific literature lacks specific studies detailing the application of (E)-Hex-3-enyl propionate (B1217596) as a cross-linking agent for α-helix stabilization or its role in imposing conformational constraints on peptides. Research into peptide stabilization and the use of hydrocarbon stapling to enforce helical structures is an active field, employing a variety of olefinic tethers. nih.gov These methods generally involve chemically linking the side chains of amino acids to form a rigid brace, which can enhance the peptide's structural stability and biological activity. nih.gov However, specific research documenting the use or mechanistic action of (E)-Hex-3-enyl propionate for these purposes is not available in the reviewed literature.
Application as Cross-linking Agents for α-Helix Stabilization
There is no available research demonstrating the use of this compound as a cross-linking agent for the stabilization of α-helices in peptides or proteins.
Mechanistic Insights into Conformational Constraints of Peptides
There are no mechanistic insights available in the current body of scientific literature regarding the use of this compound to introduce conformational constraints in peptides.
Antimicrobial and Antioxidant Properties
While this compound is a known component of some natural volatile mixtures, specific research isolating its contribution to the antimicrobial or antioxidant properties of these complex mixtures is limited. The bioactivity of such mixtures, like essential oils, is typically the result of complex synergistic or antagonistic interactions between dozens of compounds. researchgate.netmdpi.com
Evaluation of Biological Activity in vitro as a Component of Complex Mixtures
For antimicrobial assessment, in vitro methods such as the broth microdilution or agar (B569324) diffusion assays are standard. mdpi.comnih.gov These tests are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the mixture that prevents visible growth of a microorganism. mdpi.com For antioxidant activity, common in vitro assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the thiobarbituric acid reactive substances (TBARS) assay. nih.govresearchgate.net These methods measure the capacity of the mixture to neutralize free radicals or inhibit lipid peroxidation, respectively. nih.govresearchgate.net
Numerous studies have applied these methods to various essential oils, such as that from Carlina acaulis, which is noted for its significant antimicrobial and antioxidant effects. nih.govmdpi.com However, the primary active component in C. acaulis essential oil has been identified as carlina oxide, and its chemical profile as reported in these studies does not include this compound. mdpi.comnih.gov
Table 1: Standard In Vitro Assays for Biological Activity of Complex Mixtures This table is for illustrative purposes of common methodologies in the field, as no specific data for complex mixtures containing this compound is available.
| Biological Activity | Common Assay | Principle |
|---|---|---|
| Antimicrobial | Broth Microdilution | Determines the lowest concentration of a substance that inhibits the visible growth of a microorganism. |
| Antimicrobial | Agar Diffusion | Measures the diameter of the zone of growth inhibition around a disk containing the test substance. |
| Antioxidant | DPPH Scavenging | Measures the ability of a substance to donate an electron and neutralize the DPPH free radical, indicated by a color change. |
Mechanistic Investigations of Observed Bioactivity
Due to the absence of studies confirming a significant antimicrobial or antioxidant role for this compound within complex mixtures, specific mechanistic investigations into its bioactivity are not available. The mechanisms of action for essential oils and their components are diverse, often involving the disruption of microbial cell membranes, inhibition of enzymes, or interference with metabolic pathways. researchgate.net For instance, the primary active compound in Carlina acaulis essential oil, carlina oxide, has been shown to be highly effective against various Gram-positive bacteria and fungal strains, suggesting a potent and specific mode of action. mdpi.comresearchgate.net However, this mechanism is specific to carlina oxide and cannot be extrapolated to this compound without direct experimental evidence.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating (E)-Hex-3-enyl propionate (B1217596) from complex mixtures and for quantifying its presence. Gas chromatography, in particular, is the cornerstone of its analytical characterization.
Gas chromatography is a premier technique for separating volatile compounds. The resolution of the geometric isomers (E)-Hex-3-enyl propionate and (Z)-Hex-3-enyl propionate is typically achieved using capillary columns with polar stationary phases. The difference in the spatial arrangement of the ethyl groups around the C3=C4 double bond results in slight differences in polarity and boiling point, which allows for their separation.
The choice of stationary phase is critical for achieving baseline separation of these isomers. Highly polar columns, such as those with cyanopropyl or polyethylene (B3416737) glycol (e.g., ZB-Wax, DB-Wax) stationary phases, are effective. rsc.orgmdpi.com The interaction between the polar stationary phase and the subtle differences in the dipole moments of the (E) and (Z) isomers facilitates their differential retention. mdpi.com For instance, studies on the separation of other geometric isomers, like fatty acid methyl esters, have shown that extremely polar ionic liquid-based columns can provide excellent resolution for cis and trans isomers. mdpi.com
Quantification is typically performed using an internal or external standard method. A known concentration of a standard compound is analyzed alongside the sample, and the peak area of this compound is compared to the standard's peak area to determine its concentration. The retention index (RI), a calculated value that helps in compound identification, for hex-3-enyl propanoate has been reported as 1418 on a polar ZB-Wax column. rsc.org
Table 1: GC Parameters for Isomer Separation (Illustrative)
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | DB-Wax, HP-INNOWAX (polar) | To exploit polarity differences between (E) and (Z) isomers for separation. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injector Temp. | ~250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | To separate compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) | For sensitive quantification of the analyte. |
GC-MS is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of mass spectrometry. As the separated compounds, such as this compound, elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification.
Identification is confirmed by comparing the acquired mass spectrum with reference spectra in databases like the NIST Mass Spectral Library. The combination of the compound's retention time from the GC and its unique mass spectrum provides a high degree of certainty in its identification. nist.govnist.gov GC-MS is widely used to identify esters and other volatile compounds in complex matrices such as essential oils, food, and beverages. mdpi.comsemanticscholar.org
For the analysis of volatile compounds like this compound from solid or liquid samples, advanced sample preparation techniques are often coupled with GC-MS.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: This technique is a solvent-free, sensitive, and rapid method for extracting volatiles from the headspace above a sample. mdpi.com A fused silica (B1680970) fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the sample's headspace. scielo.org.pe Volatile compounds, including esters, adsorb onto the fiber, which is then inserted into the GC injector for thermal desorption and analysis. scielo.org.peresearchgate.net HS-SPME is particularly effective for analyzing the aroma profiles of fruits, beverages, and plant materials where this compound might be a key component. nih.govishs.org The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analytes. researchgate.net
Thermal Desorption (TD)-GC-MS: This method is used for analyzing trace levels of volatile organic compounds collected from air or other gaseous matrices. researchgate.net Air is drawn through a sorbent tube to trap the compounds. The tube is then heated in a thermal desorber, and the released volatiles are cryo-focused before being introduced into the GC-MS system. TD-GC-MS is highly sensitive and ideal for applications such as monitoring plant volatiles in the field or analyzing ambient air. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
A triplet for the methyl protons (-CH₃) of the ethyl group in the hexenyl chain.
A triplet for the methyl protons (-CH₃) of the propionate group.
Multiplets for the two olefinic protons (-CH=CH-) with a characteristic large coupling constant (typically >14 Hz) confirming the (E) or trans configuration.
A triplet for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).
A quartet for the methylene protons in the propionate group (-CO-CH₂-).
Multiplets for the other methylene protons in the hexenyl chain.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts would include:
A signal around 174 ppm for the carbonyl carbon (C=O) of the ester.
Two signals in the olefinic region (120-140 ppm) for the carbons of the double bond.
A signal around 64 ppm for the carbon attached to the ester oxygen (-O-CH₂-).
Several signals in the aliphatic region (10-40 ppm) for the remaining methyl and methylene carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~174 |
| Olefinic Carbons (C=C) | ~5.4-5.6 (m) | ~125-135 |
| Methylene (-O-CH₂-) | ~4.1 (t) | ~64 |
| Methylene (-CO-CH₂-) | ~2.3 (q) | ~28 |
| Methyl (Propionate -CH₃) | ~1.1 (t) | ~9 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. docbrown.infomdpi.com
In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. uni-saarland.de The fragmentation pattern of this compound is expected to be virtually identical to its (Z) isomer. The mass spectrum of (Z)-3-Hexen-1-ol, propanoate (a stereoisomer) shows several characteristic fragments that are key to its identification. nist.gov
The molecular ion peak (M⁺·), corresponding to the intact molecule's mass, would be observed at a mass-to-charge ratio (m/z) of 156. Key fragmentation pathways for esters include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic fragmentation for esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral alkene molecule (hexene) and the formation of a charged propanoic acid fragment.
Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the formation of an acylium ion [CH₃CH₂CO]⁺ at m/z 57, which is often a prominent peak. libretexts.org
Loss of the Propionate Group: Fragmentation can also lead to the formation of the hexenyl cation [C₆H₁₁]⁺ at m/z 83.
Table 3: Characteristic EI-MS Fragments for Hex-3-enyl Propionate
| m/z (Mass/Charge) | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 156 | [C₉H₁₆O₂]⁺· | Molecular Ion (M⁺·) |
| 83 | [C₆H₁₁]⁺ | Loss of the propionate radical |
| 74 | [C₃H₆O₂]⁺· | Product of McLafferty rearrangement |
| 67 | [C₅H₇]⁺ | Common fragment from cyclic alkenes/dienes |
| 57 | [CH₃CH₂CO]⁺ | Acylium ion from loss of the hexenyloxy radical |
| 55 | [C₄H₇]⁺ | Common aliphatic fragment |
Data derived from the NIST spectrum for the (Z)-isomer, which is expected to be representative of the (E)-isomer. nist.gov The base peak, the most abundant ion, is often the m/z 57 or m/z 41 fragment, providing a strong indicator for the presence of a propionate ester. nist.govlibretexts.org
Quantitative Analysis and Chemometric Approaches
Despite the importance of this compound in imparting fruity and green notes, a thorough review of scientific literature did not yield specific studies that have determined its Odor Activity Value in food or other matrices. While research frequently reports on the OAV of other structurally related C6 esters, such as hexyl acetate (B1210297) and (Z)-3-hexenyl acetate, in fruits like apples and apricots, specific quantitative data for the OAV of this compound remains elusive in the currently available research. The determination of its odor threshold and subsequent OAV in various products would be a valuable area for future sensory science research to precisely quantify its impact on aroma profiles.
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of aroma analysis, techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are instrumental in interpreting the complex datasets generated by chromatographic techniques. These methods can help in classifying samples based on their volatile composition and in identifying the key compounds that differentiate one group from another.
A comprehensive search of existing research reveals a notable gap in the application of chemometric methods specifically to datasets that include this compound. While numerous studies utilize chemometrics to analyze the volatile profiles of fruits and other products where this compound is likely present, they often focus on more abundant or well-characterized esters. For instance, studies on apple cultivars have used PCA to differentiate varieties based on their volatile composition, but these analyses have not specifically highlighted the role of this compound in their classification models. Future research incorporating this compound into chemometric analyses would be beneficial for a more complete understanding of its role in the chemical fingerprinting of aromas and for the potential classification of products based on its presence and concentration.
Q & A
Q. Experimental Design :
Variables : Temperature (25°C, 40°C), humidity (40%, 75% RH), light exposure (UV vs. dark).
Analytical Endpoints :
- GC-MS : Quantify degradation products (e.g., propionic acid, hex-3-en-1-ol).
- pH Monitoring : Detect hydrolysis in aqueous buffers (pH 4, 7, 10) .
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life.
Q. Identified Gaps :
- Limited data on enantiomeric purity in synthetic routes.
- Sparse ecotoxicological profiles for chronic exposure.
Q. Research Proposals :
Develop chiral HPLC methods with amylose-based columns for enantiomer separation .
Conduct 90-day Danio rerio (zebrafish) studies to assess chronic toxicity .
Funding Justification : Cite the FDA’s GRAS framework for analogous propionate esters as precedent .
Basic: How should researchers structure a literature review to contextualize this compound within fragrance chemistry?
Keyword Strategy : Combine terms like “green leaf volatiles,” “ester biosynthesis,” and “semiochemicals.”
Source Prioritization : Use peer-reviewed journals (e.g., Phytochemistry, Journal of Chemical Ecology) over patents or non-scientific databases .
Critical Analysis : Contrast synthesis methods in academic papers vs. industrial protocols to highlight scalability challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
